molecular formula C16H13BrN2O3 B12494191 1-(Benzyloxymethyl)-6-bromo-quinazoline-2,4-dione

1-(Benzyloxymethyl)-6-bromo-quinazoline-2,4-dione

Cat. No.: B12494191
M. Wt: 361.19 g/mol
InChI Key: ACVLDSCHLOSGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

The synthesis of 1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and formamide.

    Benzyloxymethylation: The benzyloxymethyl group is introduced using benzyl chloromethyl ether in the presence of a base like sodium hydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinazoline diones with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline dione to its corresponding dihydro derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with nucleophiles such as amines or thiols under suitable conditions, leading to a variety of functionalized quinazolines.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential as enzyme inhibitors, particularly in the context of cancer research.

    Medicine: Quinazoline derivatives, including this compound, are explored for their potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar compounds to 1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE include other quinazoline derivatives such as:

The uniqueness of 1-[(BENZYLOXY)METHYL]-6-BROMO-3H-QUINAZOLINE-2,4-DIONE lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

6-bromo-1-(phenylmethoxymethyl)quinazoline-2,4-dione

InChI

InChI=1S/C16H13BrN2O3/c17-12-6-7-14-13(8-12)15(20)18-16(21)19(14)10-22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,20,21)

InChI Key

ACVLDSCHLOSGAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C3=C(C=C(C=C3)Br)C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.